![molecular formula C25H28N2O6 B12578163 3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine CAS No. 194219-35-7](/img/structure/B12578163.png)
3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The compound features benzyl groups attached to the thymidine molecule, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine typically involves the protection of hydroxyl groups, selective benzylation, and subsequent deprotection steps. One common approach starts with thymidine, which undergoes protection of the 5’-hydroxyl group using a silyl protecting group. The 3’-hydroxyl group is then selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride. The silyl protecting group is then removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to thymidine.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a tool in molecular biology research.
Wirkmechanismus
The mechanism of action of 3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine involves its incorporation into DNA during replication. The presence of benzyl groups can hinder the normal function of DNA polymerases, leading to the termination of DNA chain elongation. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-O-Benzylthymidine: Lacks the additional benzyloxy group, making it less bulky and potentially less effective in certain applications.
3’-O-(Benzyloxy)methylthymidine: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
Uniqueness
3’-O-Benzyl-3-[(benzyloxy)methyl]thymidine is unique due to its dual benzylation, which can enhance its stability and alter its interaction with biological targets compared to other nucleoside analogs. This makes it a valuable compound for specific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
194219-35-7 |
|---|---|
Molekularformel |
C25H28N2O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-methyl-3-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O6/c1-18-13-26(25(30)27(24(18)29)17-31-15-19-8-4-2-5-9-19)23-12-21(22(14-28)33-23)32-16-20-10-6-3-7-11-20/h2-11,13,21-23,28H,12,14-17H2,1H3/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
MXKKHMBKWFNXFC-YTFSRNRJSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3CC(C(O3)CO)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


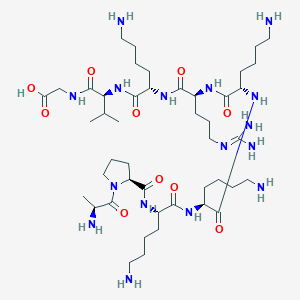


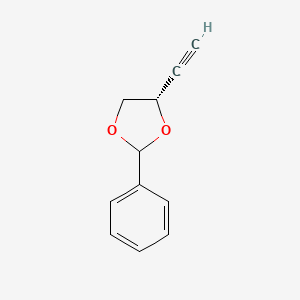
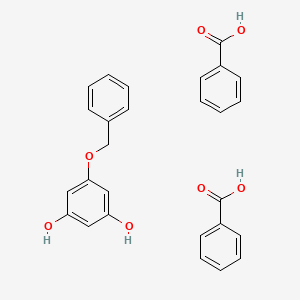
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
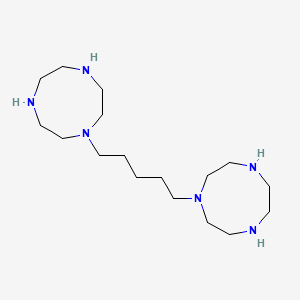

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)

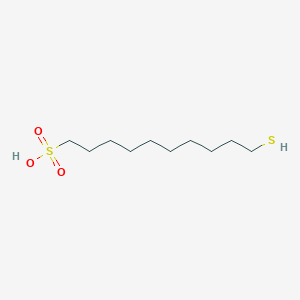
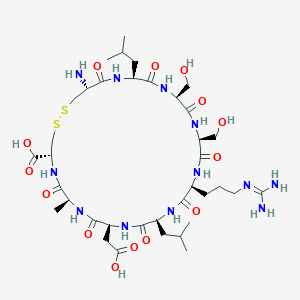

![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
